molecular formula C24H21ClN4O3 B2964396 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 923140-88-9

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2964396
CAS No.: 923140-88-9
M. Wt: 448.91
InChI Key: QAWROBKJGXLTTP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrido[3,2-d]pyrimidin-4-one moiety, which is a type of nitrogen-containing heterocycle . These types of structures are found in many biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as benzo[4,5]imidazo[1,2-a]pyrimidines, have been synthesized using metal-free and solvent-free conditions . This method involves the use of a Brønsted acidic ionic liquid as a catalyst .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of the pyrido[3,2-d]pyrimidin-4-one moiety suggests that the compound may have interesting electronic properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds have been involved in reactions such as C-3 chalcogenation . This reaction involves the introduction of a chalcogen (sulfur or selenium) at the 3-position of the pyrido[1,2-a]pyrimidin-4-one ring .

Scientific Research Applications

Radioligand Development for PET Imaging

A study by Dollé et al. (2008) focused on the development of selective radioligands for imaging the translocator protein (18 kDa) using positron emission tomography (PET). The research synthesized a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds designed for fluorine-18 labeling, facilitating in vivo imaging of the translocator protein. This highlights the compound's application in enhancing neuroimaging techniques and studying neurological diseases at the molecular level (Dollé et al., 2008).

Antimicrobial Activity

Research by Hossan et al. (2012) and Bondock et al. (2008) explored the antimicrobial properties of pyrimidinone and oxazinone derivatives, synthesized using various starting materials, including structures similar to the compound . These studies demonstrate the compound's relevance in developing new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance (Hossan et al., 2012); (Bondock et al., 2008).

Anti-inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. This suggests potential applications of the compound in the development of new therapeutic agents targeting inflammation and pain (Abu‐Hashem et al., 2020).

Neuroinflammation PET Imaging

Damont et al. (2015) synthesized a series of pyrazolo[1,5-a]pyrimidines, closely related to the compound , as ligands for the translocator protein 18 kDa (TSPO). These compounds, including fluorine-18 labeled derivatives, were evaluated for their potential in PET imaging of neuroinflammatory processes. This research underscores the application of such compounds in diagnosing and studying neurodegenerative disorders (Damont et al., 2015).

Future Directions

Future research could focus on elucidating the synthesis, reactions, and biological activity of this compound. Given the presence of the pyrido[3,2-d]pyrimidin-4-one moiety, it could be of interest in the development of new pharmaceuticals or materials .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with barbituric acid to form 4-chlorobenzylbarbituric acid, which is then reacted with 2,5-dimethylaniline to form the intermediate. The intermediate is then reacted with N-(2-bromoacetyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "barbituric acid", "2,5-dimethylaniline", "N-(2-bromoacetyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with barbituric acid in the presence of a base to form 4-chlorobenzylbarbituric acid.", "Step 2: Reaction of 4-chlorobenzylbarbituric acid with 2,5-dimethylaniline in the presence of a coupling agent to form the intermediate.", "Step 3: Reaction of the intermediate with N-(2-bromoacetyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine in the presence of a base to form the final product." ] }

CAS No.

923140-88-9

Molecular Formula

C24H21ClN4O3

Molecular Weight

448.91

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C24H21ClN4O3/c1-15-5-6-16(2)19(12-15)27-21(30)14-28-20-4-3-11-26-22(20)23(31)29(24(28)32)13-17-7-9-18(25)10-8-17/h3-12H,13-14H2,1-2H3,(H,27,30)

InChI Key

QAWROBKJGXLTTP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3

solubility

not available

Origin of Product

United States

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